Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine

Descripción general

Descripción

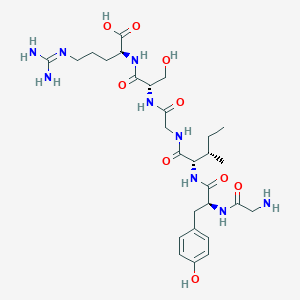

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is a synthetic peptide that corresponds to a postulated tumor cell-binding sequence in laminin. This compound has been studied for its potential in mediating cell attachment, migration, and receptor-binding properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s properties.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Peptide for Research:

YIGSR serves as a model peptide in studies of peptide synthesis and modification techniques. It is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and structure of the peptide.

Reactions Involving YIGSR:

- Oxidation: Modifies the tyrosine residue, influencing the peptide's biological activity.

- Reduction: Can alter disulfide bonds if present.

- Substitution: Allows for the creation of analogs with distinct properties.

| Reaction Type | Reagents Used | Purpose |

|---|---|---|

| Oxidation | Hydrogen peroxide | Modify tyrosine residue |

| Reduction | Dithiothreitol (DTT) | Modify disulfide bonds |

| Substitution | Amino acid derivatives | Create analogs with different properties |

Biological Applications

Cell Adhesion and Migration:

YIGSR is investigated for its role in mediating cell adhesion and migration through specific receptor interactions on cell surfaces. This property is crucial in various biological processes, including tissue repair and cancer metastasis.

Tumor Growth Inhibition:

Research indicates that YIGSR can decrease tumor growth and metastasis. A study using multimeric forms of YIGSR demonstrated significant inhibition of lung metastasis in mouse models when co-injected with melanoma cells.

| Peptide Variant | Dose (mg/mouse) | Inhibition of Lung Metastasis (%) |

|---|---|---|

| Ac-Y16 | 0.2 | 97 |

| Ac-Y1 | 0.2 | 50 |

Medical Applications

Cancer Research:

YIGSR has been explored for its potential in targeting tumor cells, particularly due to its binding affinity to laminin, a component of the extracellular matrix that plays a significant role in cancer progression.

Fluorescent Imaging:

A modified version of YIGSR has been developed as a fluorescent probe for tumor imaging. The pentapeptide modified with rhodamine B enhances imaging contrast and specificity, allowing for better visualization of tumors during medical diagnostics.

Industrial Applications

Biomaterials Development:

YIGSR is utilized in creating biomaterials that mimic natural extracellular matrices, promoting cell attachment and growth. This application is vital in tissue engineering and regenerative medicine.

Drug Delivery Systems:

The peptide's ability to facilitate cell adhesion makes it a candidate for drug delivery systems that require targeted therapy, particularly in oncology.

Case Study 1: Tumor Targeting with YIGSR

A study involving the use of YIGSR as a targeting agent demonstrated that it could effectively bind to tumor cells, enhancing drug delivery efficiency. The results indicated a higher concentration of therapeutic agents within tumor tissues compared to normal tissues.

Case Study 2: Multimeric YIGSR Peptides

In experiments with multimeric versions of YIGSR, researchers found that larger peptide constructs exhibited enhanced inhibitory effects on tumor growth compared to monomeric forms. This suggests potential for developing more effective cancer therapies based on peptide multimerization.

Mecanismo De Acción

The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-seryl-prolyl-tyrosyl-proline: Another peptide with cell adhesion properties.

Seryl-prolyl-tyrosyl-proline: Known for its role in protein-protein interactions.

Uniqueness

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is unique due to its specific sequence that mimics a tumor cell-binding site in laminin. This property makes it particularly valuable in cancer research and therapeutic applications .

Actividad Biológica

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine (GYIGSR) is a pentapeptide that has garnered attention for its potential biological activities, particularly in cancer therapy and tissue regeneration. This article reviews the existing literature on GYIGSR, focusing on its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

GYIGSR consists of five amino acids: glycine (Gly), tyrosine (Tyr), isoleucine (Ile), serine (Ser), and arginine (Arg). The sequence can be linked to similar peptides derived from extracellular matrix proteins, such as laminin, which are known to play critical roles in cell adhesion, migration, and proliferation.

The biological activity of GYIGSR is primarily attributed to its interaction with cell surface receptors and involvement in signaling pathways that regulate cellular functions. Key mechanisms include:

- Cell Adhesion : GYIGSR promotes cell adhesion by interacting with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

- Inhibition of Tumor Growth : Studies indicate that GYIGSR can inhibit tumor growth and metastasis. For instance, the related peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) has been shown to significantly reduce lung metastasis in mouse models of melanoma when administered intravenously .

- Regenerative Properties : GYIGSR may enhance tissue regeneration by promoting the proliferation and migration of fibroblasts and endothelial cells, crucial for wound healing and tissue repair.

Research Findings

Several studies have investigated the biological activity of GYIGSR and its analogs:

- Tumor Inhibition : A study demonstrated that multimeric forms of YIGSR significantly inhibited lung colony formation in mice injected with B16-F10 melanoma cells. The effectiveness increased with the size of the peptide, suggesting a dose-dependent relationship .

- Cell Proliferation : In vitro assays showed that GYIGSR stimulates fibroblast proliferation and migration, indicating its potential use in wound healing applications .

- Mechanistic Insights : Research into the structural basis of amino acid recognition by aminoacyl-tRNA synthetases (AARS) has highlighted how similar sequences can influence cellular responses through specific receptor interactions .

Case Study 1: Melanoma Treatment

In a controlled experiment, mice treated with Ac-Y16 (a multimeric form of YIGSR) showed a 97% reduction in lung metastasis compared to untreated controls. This suggests that GYIGSR-related peptides could serve as effective therapeutic agents against metastatic cancer .

Case Study 2: Wound Healing

In vitro studies using fibroblast cell lines demonstrated that GYIGSR enhances cell migration and proliferation rates by activating integrin-mediated signaling pathways. This effect was measured using scratch assays and proliferation assays, indicating its potential application in regenerative medicine .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDSJZQPDAARRN-GJLLLRFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149319 | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-63-1 | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.